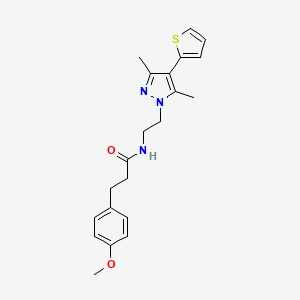

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-2-yl moiety at the 4-position, and an ethyl-linked propanamide side chain terminating in a 4-methoxyphenyl group. The methoxy group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15-21(19-5-4-14-27-19)16(2)24(23-15)13-12-22-20(25)11-8-17-6-9-18(26-3)10-7-17/h4-7,9-10,14H,8,11-13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEWAGOMJYKXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CCC2=CC=C(C=C2)OC)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide” typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Substitution with Thiophene: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

Reduction: Reduction reactions may target the carbonyl group in the amide bond.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits significant biological activity, which can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, making it a candidate for anti-inflammatory or antimicrobial therapies.

- Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways that influence physiological responses.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures often exhibit antiproliferative properties against various cancer cell lines. For instance, one study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, showcasing the importance of structure-activity relationships in drug development .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases. Its interaction with specific enzymes may reduce inflammation and provide therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.

Antimicrobial Effects

Given its structural characteristics, the compound may also possess antimicrobial properties. Similar compounds have shown efficacy against bacterial and fungal pathogens, indicating a potential role in developing new antimicrobial agents .

Case Study 1: Structure–Activity Relationship Studies

A study focused on the structure–activity relationships of similar compounds revealed that modifications to the pyrazole and thiophene rings significantly influenced biological activity. This highlights the importance of chemical structure in determining the efficacy of therapeutic agents .

Case Study 2: Antiproliferative Activity

Research conducted on small molecular weight bioactive compounds demonstrated dual roles as antimicrobial peptides and antiproliferative agents against cancer cells. The findings suggest that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could be explored further for its potential dual functions .

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings may play a crucial role in binding to these targets, influencing biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrazole/Thiophene Hybrids

However, compounds like 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () share a thioether linkage and methoxyphenyl groups but differ in their heterocyclic core (pyrimidinone vs. pyrazole) and additional protective groups (e.g., tert-butyldimethylsilyl). These differences likely alter solubility and metabolic stability .

Propanamide Derivatives with Aromatic Substituents

Compounds such as (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide () and (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide () feature propanamide chains linked to aromatic systems. Key distinctions include:

- Heterocyclic Core: The target compound’s pyrazole vs. thiazole or thiadiazocin rings in analogues.

- Substituent Effects : The 4-methoxyphenyl group in the target compound may confer higher lipophilicity compared to fluorophenyl or nitro-substituted analogues, impacting bioavailability .

Physicochemical and Pharmacological Properties

While direct pharmacological data for the target compound is unavailable, structural insights suggest:

- Solubility : The methoxy group may reduce aqueous solubility compared to fluorophenyl analogues (e.g., ), which balance lipophilicity and polarity .

- Metabolic Stability : The absence of ester or nitro groups (common in and ) could enhance metabolic stability by reducing susceptibility to hydrolysis or reduction .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that incorporates thiophene and methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 350.43 g/mol. The compound features a pyrazole ring that is substituted with a thiophene group and an ethyl chain linked to a propanamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety often correlates with diverse pharmacological effects, as seen in similar compounds.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds bearing the pyrazole scaffold have shown cytotoxic effects against various cancer cell lines. In studies involving similar pyrazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7d | HCT116 | Better than positive control |

| 7a | A549 | 208.58 |

These findings suggest that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide may possess comparable anticancer activities due to structural similarities with other effective pyrazole derivatives .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have demonstrated that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of this compound is supported by the general activity observed in other pyrazole derivatives. These compounds have shown efficacy against various bacterial strains and fungi, indicating that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide may exhibit similar antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Cytotoxicity Studies : In vitro studies revealed varying degrees of cytotoxicity against cancer cell lines such as HepG2 and A549, with some derivatives showing IC50 values lower than established chemotherapeutics .

- Mechanistic Insights : Research has indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Inflammation Models : Animal models treated with pyrazole derivatives demonstrated reduced swelling and pain in inflammatory conditions, supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones. For the thiophene moiety, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed. Critical purification steps include column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization using polar aprotic solvents. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm and mass spectrometry for structural validation .

Q. How can researchers design experiments to optimize reaction yields for this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a factorial design can identify interactions between variables. Response surface methodology (RSM) may then refine optimal conditions. Statistical software (e.g., JMP, Minitab) is essential for analyzing variance (ANOVA) and modeling outcomes .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene integration at δ 6.8–7.5 ppm, pyrazole protons as singlets).

- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C-H stretching, ~3000 cm⁻¹) groups.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity in pyrazole formation. Software like Gaussian or ORCA can simulate reaction pathways, while cheminformatics tools (e.g., RDKit) analyze steric/electronic effects of substituents (e.g., methoxy vs. thiophene groups) .

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo results)?

- Methodological Answer :

- Meta-analysis : Aggregate datasets from multiple studies to identify confounding variables (e.g., solubility, metabolic stability).

- ADME-Tox Profiling : Use hepatic microsomal assays to assess metabolic degradation and PAMPA for permeability.

- Dose-Response Refinement : Apply Hill slope models to reconcile potency disparities between assays .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Engagement Assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to hypothesized targets.

- CRISPR-Cas9 Knockout Models : Validate specificity by observing activity loss in target-deficient cell lines.

- Pathway Analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling effects .

Q. What advanced separation techniques improve isolation of stereoisomers or byproducts?

- Methodological Answer :

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with ethanol/hexane mobile phases.

- SFC (Supercritical Fluid Chromatography) : CO₂-based methods enhance resolution for non-polar intermediates.

- Crystallography-Driven Purification : X-ray diffraction identifies crystalline impurities for selective recrystallization .

Data Contradiction and Validation

Q. How should researchers address discrepancies in computational vs. experimental solubility predictions?

- Methodological Answer :

- In Silico Refinement : Adjust COSMO-RS parameters to account for solvent entropy effects.

- Experimental Validation : Use shake-flask method with UV/Vis quantification across pH gradients (1–7.4).

- Machine Learning Correction : Train models on high-quality solubility datasets to reduce prediction errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.